molecular formula C15H24N2O2 B4588104 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide

Cat. No.: B4588104
M. Wt: 264.36 g/mol
InChI Key: NTLCILPFCQJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide is a synthetic organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring substituted with dimethyl groups and a piperidinyl-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Piperidinyl-Propyl Side Chain: The piperidinyl-propyl side chain can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable propyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the furan ring or the piperidinyl-propyl side chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the side chain.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield furanones or carboxylic acids.

    Reduction: Can yield reduced furan derivatives or amines.

    Substitution: Can yield alkylated or acylated derivatives.

Scientific Research Applications

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving furan derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and piperidinyl-propyl side chain may play a role in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide can be compared with other similar compounds, such as:

    2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide: A thiophene analog with similar structural features but different chemical properties.

    N-(1-propyl-4-piperidinyl)isonicotinamide: A compound with a different heterocyclic ring but similar piperidinyl-propyl side chain.

The uniqueness of this compound lies in its specific combination of the furan ring and piperidinyl-propyl side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-7-17-8-5-13(6-9-17)16-15(18)14-10-11(2)19-12(14)3/h10,13H,4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCILPFCQJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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